molecular formula C24H22N6O2 B11509141 N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-4-(1H-tetrazol-1-yl)benzamide

N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11509141
M. Wt: 426.5 g/mol
InChI Key: SURJILTWMZEGKV-UHFFFAOYSA-N
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Description

N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrazole ring, a benzamide group, and a phenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,6-dimethylaniline, which is then reacted with other reagents to form the desired product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, leading to the suppression of specific cellular processes.

Properties

Molecular Formula

C24H22N6O2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C24H22N6O2/c1-16-7-6-8-17(2)21(16)26-24(32)22(18-9-4-3-5-10-18)27-23(31)19-11-13-20(14-12-19)30-15-25-28-29-30/h3-15,22H,1-2H3,(H,26,32)(H,27,31)

InChI Key

SURJILTWMZEGKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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